Ruboxistaurin

Catalog No.
S572060
CAS No.
169939-94-0
M.F
C28H28N4O3
M. Wt
468.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ruboxistaurin

CAS Number

169939-94-0

Product Name

Ruboxistaurin

IUPAC Name

(18S)-18-[(dimethylamino)methyl]-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione

Molecular Formula

C28H28N4O3

Molecular Weight

468.5 g/mol

InChI

InChI=1S/C28H28N4O3/c1-30(2)15-18-11-12-31-16-21(19-7-3-5-9-23(19)31)25-26(28(34)29-27(25)33)22-17-32(13-14-35-18)24-10-6-4-8-20(22)24/h3-10,16-18H,11-15H2,1-2H3,(H,29,33,34)/t18-/m0/s1

InChI Key

ZCBUQCWBWNUWSU-SFHVURJKSA-N

SMILES

CN(C)CC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O

Synonyms

13-((dimethylamino)methyl)-10,11,14,15-tetrahydro-4,9:16,21-dimetheno-1H,13H-dibenzo(e,k)pyrrolo(3,4-h)(1,4,13)oxadiazacyclohexadecene-1,3(2H)-dione, Arxxant, LY 333531, LY-333531, ruboxistaurin, ruboxistaurin mesilate hydrate

Canonical SMILES

CN(C)CC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O

Isomeric SMILES

CN(C)C[C@@H]1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O

Mechanism of Action

Ruboxistaurin belongs to a class of drugs known as protein kinase C (PKC) inhibitors, specifically targeting the beta isoform (PKC-β). PKC enzymes play a crucial role in various cellular signaling pathways, and their overactivation is implicated in the development of diabetic complications []. Ruboxistaurin acts by binding to the active site of PKC-β, hindering its ability to bind adenosine triphosphate (ATP) and consequently, inhibiting the phosphorylation of downstream substrates. This targeted inhibition aims to disrupt the pathological processes contributing to diabetic complications [].

Applications in Research

Diabetic Retinopathy:

Diabetic retinopathy is a leading cause of vision loss in diabetic individuals. Research suggests that PKC-β activation contributes to the development and progression of this condition []. Studies like the Protein Kinase C Diabetic Retinopathy Study 2 (PKC-DRS2) showed promising results, with ruboxistaurin demonstrating a potential to reduce the risk of sustained vision loss in patients with diabetic retinopathy compared to a placebo []. However, further clinical trials are needed to confirm its efficacy and establish ruboxistaurin as a viable treatment option.

Diabetic Macular Edema:

Diabetic macular edema (DME) is a complication of diabetic retinopathy characterized by fluid accumulation in the macula, leading to vision impairment. Similar to diabetic retinopathy, PKC-β activation is believed to play a role in DME pathogenesis. The PKC Beta Inhibitor Diabetic Macular Edema (PKC-DMES) trial investigated the effectiveness of ruboxistaurin in DME management. While the primary outcome of the study did not reach statistical significance, secondary analyses suggested ruboxistaurin may delay the progression of DME to a sight-threatening stage []. Further research is needed to solidify its role in DME treatment.

Other Potential Applications:

Beyond diabetic complications, ruboxistaurin is being explored in pre-clinical and early-stage clinical studies for its potential role in various other conditions, including:

  • Diabetic nephropathy: Initial studies showed promising results for ruboxistaurin in managing diabetic nephropathy, but further research is needed [].
  • Cancer: Studies are investigating the potential anti-tumorigenic effects of ruboxistaurin [].

Ruboxistaurin is an investigational drug primarily studied for its potential in treating diabetic complications, particularly diabetic peripheral neuropathy and diabetic retinopathy. It is classified as a selective inhibitor of protein kinase C-beta, a key enzyme involved in various cellular processes, including cell growth and differentiation. The chemical formula for Ruboxistaurin is C28H28N4O3C_{28}H_{28}N_{4}O_{3} with a molar mass of approximately 468.55 g/mol .

Ruboxistaurin acts as a selective inhibitor of protein kinase C beta (PKCβ) [, ]. PKCβ is an enzyme involved in various cellular processes, and its overactivation has been linked to the development of diabetic retinopathy []. By inhibiting PKCβ, Ruboxistaurin may help to protect retinal cells from damage caused by diabetes [].

As an investigational drug, comprehensive safety data is not publicly available for Ruboxistaurin []. Clinical trials were halted due to the requirement for additional efficacy data, not due to safety concerns.

Typical of bisindolylmaleimide derivatives. While specific synthetic routes can vary, they generally include the condensation of indole derivatives with maleimides under controlled conditions to yield the final compound. Detailed synthetic pathways are often proprietary or unpublished but typically follow established organic synthesis protocols common to medicinal chemistry .

The biological activity of Ruboxistaurin is largely centered on its role as a protein kinase C-beta inhibitor. This mechanism has been implicated in the modulation of pathways associated with diabetic complications. In clinical trials, Ruboxistaurin has shown promise in improving neurological function in patients with diabetic peripheral neuropathy, although results have been mixed regarding its efficacy in enhancing quality of life and other clinical outcomes . Additionally, it has been investigated for its effects on diabetic retinopathy, with some studies indicating potential benefits in slowing disease progression .

Ruboxistaurin has been primarily investigated for:

  • Diabetic Peripheral Neuropathy: A common complication of diabetes characterized by nerve damage.
  • Diabetic Retinopathy: A diabetes-related eye disease that can lead to blindness.
  • Diabetic Nephropathy: Kidney damage resulting from diabetes.
    Although it has shown potential in clinical trials, Ruboxistaurin has not received regulatory approval for any medical use as of now .

Studies investigating the interactions of Ruboxistaurin have focused on its pharmacokinetics and potential drug-drug interactions. Given that it is metabolized by cytochrome P450 3A4, caution is advised when co-administering with other medications that may inhibit or induce this enzyme, as this could alter the efficacy and safety profile of Ruboxistaurin . Additionally, interactions with other protein kinase inhibitors may also be relevant due to overlapping signaling pathways.

Ruboxistaurin belongs to a class of compounds known as protein kinase C inhibitors. Here are some similar compounds:

Compound NameMechanism of ActionPrimary UseUnique Features
BisindolylmaleimideInhibits multiple PKC isoformsCancer treatmentBroad-spectrum PKC inhibition
EnzastaurinInhibits protein kinase CCancer treatmentSelective for PKC-beta and PKC-delta
AEB071Selective PKC inhibitorPsoriasisTargets specific isoforms
SotrastaurinInhibits protein kinase CCancer treatmentDeveloped for hematological malignancies

Uniqueness of Ruboxistaurin: Unlike many other PKC inhibitors, Ruboxistaurin has been specifically targeted towards diabetic complications rather than cancer or inflammatory diseases. Its selective inhibition of PKC-beta may provide a tailored approach to managing conditions like diabetic neuropathy and retinopathy without broad systemic effects typical of less selective compounds .

Initial Discovery and Synthetic Origins

Ruboxistaurin emerged from efforts to modify natural product scaffolds for enhanced selectivity and pharmacokinetic properties. Its structural foundation derives from staurosporine, a microbial alkaloid isolated from Streptomyces staurosporeus, known for broad-spectrum kinase inhibition [4] [8]. Unlike staurosporine’s non-selective kinase activity, ruboxistaurin was engineered to target PKC-β isoforms selectively. This redesign involved replacing staurosporine’s lactam ring with a symmetric bisindolylmaleimide core and introducing a dimethylamine-substituted side chain, which improved isoform specificity [5] [8].

The compound was first disclosed in Eli Lilly’s 1994 patent (EP0657458), which described its synthesis and PKC inhibitory activity [4]. Early preclinical studies demonstrated nanomolar potency against PKC-β1 (IC₅₀ = 4.7 nM) and PKC-β2 (IC₅₀ = 5.9 nM), with >1,000-fold selectivity over other PKC isoforms [5] [8].

Key Developmental Milestones

Ruboxistaurin’s development timeline reflects both optimism and regulatory hurdles:

  • 2006: A New Drug Application (NDA) submitted to the FDA after Phase III trials showed a 41% reduction in sustained moderate vision loss (SMVL) in diabetic retinopathy patients [2].
  • 2006: FDA issued an “approvable letter” requesting an additional five-year trial, which Eli Lilly did not pursue [1] [2].
  • 2023: Ongoing research into its structural analogs continues, as evidenced by recent synthetic methodologies published in Pharmaceuticals [5] [8].

Despite its investigational status, ruboxistaurin remains a benchmark for PKC-β inhibitor design, influencing subsequent compounds like enzastaurin [5].

Table 1: Ruboxistaurin Development Timeline

YearMilestoneSignificance
1994Patent filed (EP0657458)First disclosure of synthetic methodology [4]
2006NDA submissionPhase III data on diabetic retinopathy [2]
2006FDA approvable letterRegulatory setback requiring new trial [1]

Structural Lineage from Staurosporine

Ruboxistaurin’s macrocyclic architecture diverges from staurosporine’s indolocarbazole framework. Key modifications include:

  • Replacement of the glycosidic bond with an open-chain dimethylamine linker [4] [8].
  • Symmetrical bisindolylmaleimide core instead of an asymmetrical lactam ring [5].
    These changes reduced off-target kinase interactions while maintaining high affinity for PKC-β [8].

Research Evolution and Significance

Clinical Trials and Mechanistic Insights

Ruboxistaurin’s most extensive clinical evaluation occurred in diabetic retinopathy (DR) trials. Pooled data from two Phase III studies (n=813) demonstrated:

  • 41% relative risk reduction in SMVL (6.1% vs. 10.2% placebo) [2] [6].
  • No significant impact on DR progression rates, highlighting its role in mitigating complications rather than reversing pathology [6].

Subsequent studies explored broader applications:

  • Cardiac Function: In diabetic rats, ruboxistaurin preserved left ventricular ejection fraction (LVEF) and attenuated fibrosis by inhibiting PKC-β–mediated collagen deposition [7].
  • Neuropathy: Preclinical models suggested reduced nerve conduction deficits, though human trials remain lacking [7].

Synthesis and Structural Optimization

The synthesis of ruboxistaurin, detailed in patent EP2181999A1, involves a multi-step sequence:

  • Preparation of L-2-deoxyribose 1-cyano-3,4-dibenzoate [4].
  • Deprotection and cyclization to form the bisindolylmaleimide core [4] [5].
  • Functionalization with dimethylamine to enhance solubility and target engagement [5].

Table 2: Key Synthetic Steps for Ruboxistaurin

StepReactionPurpose
1Cyanation of L-2-deoxyriboseIntroduce nitrile group for cyclization
2Maleimide ring formationConstruct bisindolylmaleimide core
3Dimethylamine substitutionImprove PKC-β selectivity and solubility

Broader Implications for Kinase Inhibitor Design

Ruboxistaurin’s bisindolylmaleimide scaffold has inspired derivatives with varied bioactivities:

  • Enzastaurin: A structurally similar PKC-β inhibitor repurposed for oncology [5].
  • 7-Azaindole analogs: Explored for enhanced blood-retinal barrier penetration [5].

Molecular Classification as a Macrocyclic Bisindolylmaleimide Compound

Structural Features and Isoform Selectivity

Ruboxistaurin (C₂₈H₂₈N₄O₃; MW 468.5 g/mol) belongs to the bisindolylmaleimide class, characterized by:

  • Two indole moieties linked via a maleimide ring [3] [5].
  • Dimethylamine side chain at the maleimide N-position, critical for PKC-β binding [5] [8].

X-ray crystallography reveals that the dimethylamine group occupies a hydrophobic pocket in PKC-β’s ATP-binding site, displacing water molecules that stabilize other isoforms [8].

Pharmacophore Analysis

The compound’s activity depends on three regions:

  • Indole rings: Engage in π-π stacking with Phe629 and Phe669 in PKC-β [8].
  • Maleimide carbonyls: Form hydrogen bonds with Lys506 and Glu605 [8].
  • Dimethylamine group: Enhances solubility and induces conformational changes in the kinase domain [5].

Comparative Structural Analysis

Ruboxistaurin’s selectivity arises from subtle differences versus pan-kinase inhibitors:

Table 3: Ruboxistaurin vs. Staurosporine

FeatureRuboxistaurinStaurosporine
Core structureBisindolylmaleimideIndolocarbazole
Glycosidic linkageOpen-chain dimethylamineLactam ring
PKC-β selectivityIC₅₀ = 4.7 nMIC₅₀ > 100 nM (non-selective)
Clinical applicationDiabetic complications (investigational)Oncology (non-selective toxicity)

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

468.21614077 g/mol

Monoisotopic Mass

468.21614077 g/mol

Heavy Atom Count

35

UNII

721809WQCP

MeSH Pharmacological Classification

Enzyme Inhibitors

Other CAS

169939-94-0

Metabolism Metabolites

Ruboxistaurin has known human metabolites that include N-desmethyl LY333531.

Wikipedia

Ruboxistaurin

Dates

Modify: 2023-08-15

Explore Compound Types